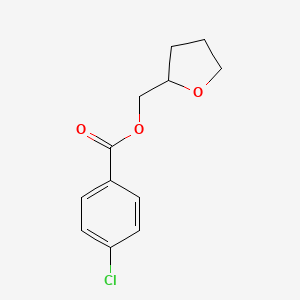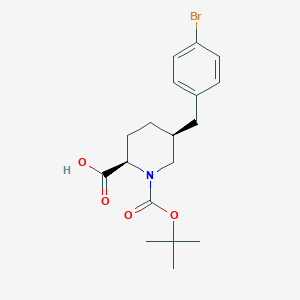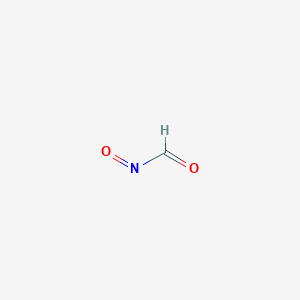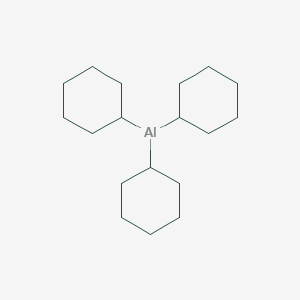
1H-Indene, 1,1,2,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 1,1,2,3-tetramethyl- is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring, with four methyl groups attached at the 1, 1, 2, and 3 positions
Métodos De Preparación
The synthesis of 1H-Indene, 1,1,2,3-tetramethyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a ruthenium complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene. The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial production methods for this compound may involve the use of similar catalytic processes, optimized for large-scale synthesis. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Indene, 1,1,2,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,1,2,3-tetramethyl-1H-indene-1,2-dione.
Aplicaciones Científicas De Investigación
1H-Indene, 1,1,2,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 1,1,2,3-tetramethyl- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation and cleavage. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
1H-Indene, 1,1,2,3-tetramethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another similar compound with different methyl group positions.
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: This compound also shares a similar structure but with variations in the methyl group positions.
The uniqueness of 1H-Indene, 1,1,2,3-tetramethyl- lies in its specific methyl group arrangement, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
4705-87-7 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1,1,2,3-tetramethylindene |
InChI |
InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8H,1-4H3 |
Clave InChI |
MFCOLCVAKOVUEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=CC=CC=C12)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
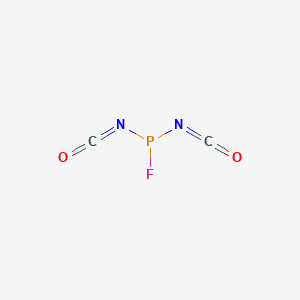
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
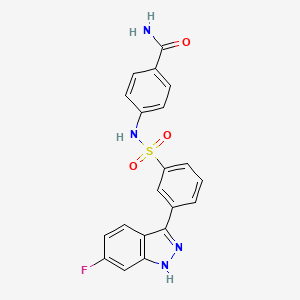
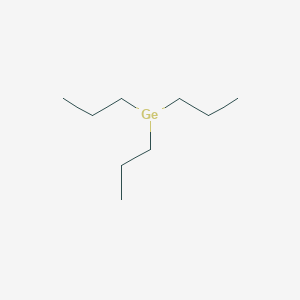
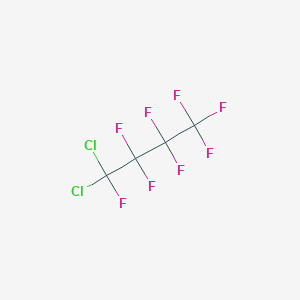

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
